2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a bromo-methylphenoxy group, which can influence its chemical reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride. This intermediate is then reacted with 6-methoxy-2-aminobenzothiazole under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and high-purity reagents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a methylphenoxy derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methylphenoxy derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The bromo-methylphenoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)acetophenone
- 2-bromo-4-methylphenoxyacetic acid
- 2-(2-bromo-4-methylphenoxy)ethanol
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-methylphenoxy)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]acetamide stands out due to its unique combination of a benzothiazole core and a bromo-methylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-10-3-6-14(12(18)7-10)23-9-16(21)20-17-19-13-5-4-11(22-2)8-15(13)24-17/h3-8H,9H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISWJDHBEUVXEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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